![molecular formula C22H24N2O6 B377167 4,4'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobutanoic acid)](/img/structure/B377167.png)
4,4'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobutanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid is a complex organic compound characterized by its unique biphenyl structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a biphenyl core with carboxypropanoyl and oxobutanoic acid functional groups, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Carboxypropanoyl Group: The carboxypropanoyl group can be introduced via an amidation reaction using a suitable carboxylic acid derivative and an amine.
Addition of Oxobutanoic Acid Group: The oxobutanoic acid group can be added through a condensation reaction with a suitable keto acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
類似化合物との比較
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: Similar biphenyl structure with amino and carboxylic acid groups.
Biphenyl-4,4’-dicarboxylic acid: Lacks the amino and oxobutanoic acid groups but shares the biphenyl core.
4-Aminobiphenyl: Contains an amino group on the biphenyl core but lacks the carboxypropanoyl and oxobutanoic acid groups.
Uniqueness
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.
特性
分子式 |
C22H24N2O6 |
|---|---|
分子量 |
412.4g/mol |
IUPAC名 |
4-[4-[4-(3-carboxypropanoylamino)-3-methylphenyl]-2-methylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-13-11-15(3-5-17(13)23-19(25)7-9-21(27)28)16-4-6-18(14(2)12-16)24-20(26)8-10-22(29)30/h3-6,11-12H,7-10H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
InChIキー |
FMLIJUCXKOYSFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)O)C)NC(=O)CCC(=O)O |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)O)C)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-nitrobenzoyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377085.png)
![5-(4-tert-butylbenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377086.png)
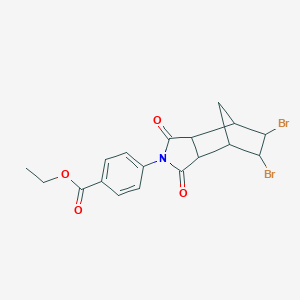
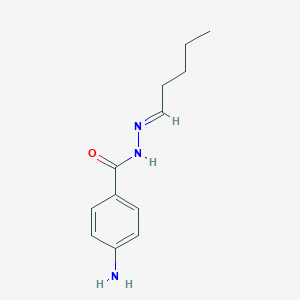
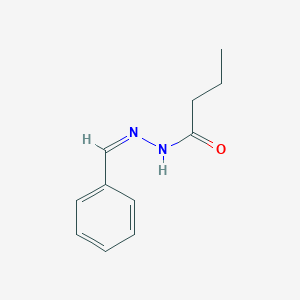
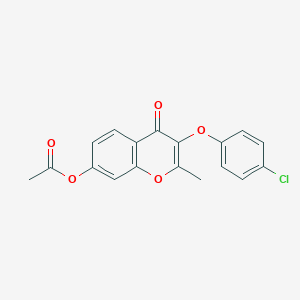
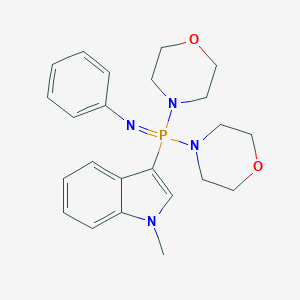
![Methyl 1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B377098.png)
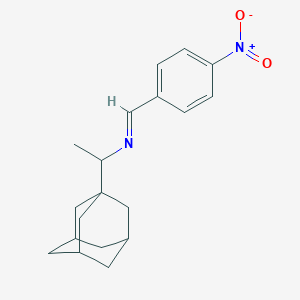
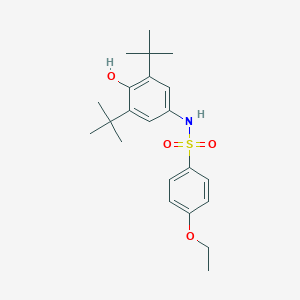
![8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B377105.png)
![4-{[2-(1-methyl-4(1H)-quinolinylidene)ethylidene]amino}benzoic acid](/img/structure/B377106.png)
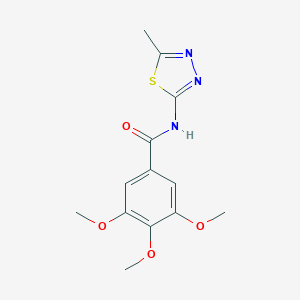
![Ethyl 2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethylcarbamate](/img/structure/B377109.png)
